Acetyl chloride, (benzoyloxy)-

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzyloxyacetyl chloride can be synthesized through the reaction of benzyl alcohol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:

C6H5CH2OH + CH3COCl → C6H5CH2OCOCH3 + HCl

This method involves the use of acetyl chloride as an acetylating agent and benzyl alcohol as the starting material .

Industrial Production Methods

On an industrial scale, benzyloxyacetyl chloride can be produced by the reaction of benzyl alcohol with acetyl chloride in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyloxyacetyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: Reacts with water to form benzyloxyacetic acid and hydrochloric acid.

Reduction: Can be reduced to benzyloxyacetaldehyde using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Amines: Reacts with primary and secondary amines to form amides under mild conditions.

Alcohols: Reacts with alcohols to form esters in the presence of a base such as pyridine.

Water: Reacts violently with water, requiring careful handling and storage under anhydrous conditions.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Benzyloxyacetic acid: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

Acylation Reactions

Acetyl chloride (benzoyloxy) serves as a powerful acylating agent, facilitating the introduction of acetyl groups into various organic molecules. This property is crucial for synthesizing complex pharmaceuticals, including β-lactam antibiotics. The compound's role in the synthesis of these antibiotics highlights its importance in combating bacterial infections.

Case Study: Synthesis of β-Lactams

A study demonstrated that 2-(benzyloxy)acetyl chloride was utilized to synthesize multiple β-lactam derivatives. These compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) of these synthesized β-lactams were evaluated, showing promising results for therapeutic applications .

Biochemical Applications

Interaction with Enzymes

The compound interacts with enzymes such as acetyltransferases, facilitating the transfer of acetyl groups to specific substrates. This interaction is vital for various biochemical pathways, influencing cellular metabolism and gene expression.

Biochemical Pathways

- Cell Signaling Modulation : Research indicates that derivatives of this compound can modulate cell signaling pathways, leading to altered cellular metabolism and function.

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which can be beneficial in therapeutic contexts .

Antimicrobial Properties

Research has shown that derivatives synthesized from acetyl chloride (benzoyloxy) exhibit significant antimicrobial activity. For instance, studies on β-lactams derived from this compound have confirmed their efficacy against various bacterial strains, contributing to their use in treating infections .

Data Table: Overview of Biological Activities

Pharmacokinetics and Stability

The pharmacokinetics of 2-(benzyloxy)acetyl chloride are characterized by its high reactivity and sensitivity to moisture. It is essential to handle this compound under anhydrous conditions to prevent degradation and ensure effective acylation reactions . The compound's stability is critical for maintaining its efficacy in synthetic applications.

Wirkmechanismus

The mechanism of action of benzyloxyacetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. The acylation process involves the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to yield the final product . The molecular targets and pathways involved in its reactions are primarily related to its ability to form covalent bonds with nucleophilic sites on other molecules .

Vergleich Mit ähnlichen Verbindungen

Benzyloxyacetyl chloride can be compared with other acyl chlorides such as:

Acetyl chloride: Similar in reactivity but lacks the benzyl group, making it less versatile in certain synthetic applications.

Benzoyl chloride: Contains a benzoyl group instead of a benzyloxy group, leading to different reactivity and applications.

Propionyl chloride: Has a longer carbon chain, affecting its reactivity and the types of products formed.

Benzyloxyacetyl chloride is unique due to its benzyloxy group, which imparts specific reactivity and makes it particularly useful in the synthesis of β-lactams and other complex molecules .

Biologische Aktivität

Acetyl chloride, (benzoyloxy)-, also known as 2-(benzyloxy)acetyl chloride, is a compound with significant implications in organic synthesis and potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : 184.62 g/mol

- CAS Number : 19810-31-2

Acetyl chloride, (benzoyloxy)- is primarily utilized as an acylating agent in organic synthesis. Its reactivity allows it to participate in various biochemical pathways, particularly in the formation of β-lactams and other complex organic compounds .

The compound acts as an acylating agent, donating an acyl group to other molecules during chemical reactions. This property is critical in synthesizing various bioactive compounds. The compound's interaction with enzymes such as acetyltransferases is notable, as it facilitates the transfer of acetyl groups to specific substrates, influencing cellular functions and metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of acetyl chloride compounds exhibit antimicrobial properties. For instance, certain benzoyloxy derivatives have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) for some derivatives was reported to be significantly lower than that of traditional antibiotics, suggesting a potential for developing new antimicrobial agents .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of novel benzoyloxy derivatives synthesized from acetyl chloride. The findings showed that certain derivatives had IC₅₀ values below 10 µM against various cancer cell lines, indicating strong potential for therapeutic applications .

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| A | 7.57 | HepG2 |

| B | 9.86 | MCF-7 |

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzoyloxy derivatives. The results indicated significant activity against Staphylococcus aureus and Candida albicans, with inhibition percentages exceeding 90% for some compounds.

| Compound | Inhibition % | Bacterial Strain |

|---|---|---|

| C | 91.7 | C. albicans |

| D | 90.5 | S. aureus |

Biochemical Implications

Acetyl chloride's interaction with cellular processes is profound. It modulates cell signaling pathways and gene expression through enzyme inhibition or activation, affecting metabolic flux and metabolite levels. Given its high reactivity and sensitivity to moisture, careful handling is essential in laboratory settings to prevent hazardous reactions.

Eigenschaften

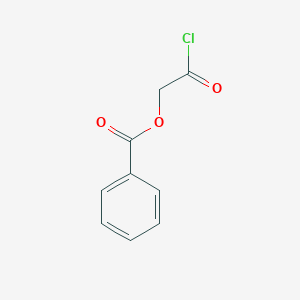

IUPAC Name |

(2-chloro-2-oxoethyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGAJRVMHROSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447226 | |

| Record name | Acetyl chloride, (benzoyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54150-57-1 | |

| Record name | Acetyl chloride, (benzoyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.